Cas no 863868-26-2 (Benzoic acid, 4-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-,methyl ester)

Benzoic acid, 4-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-,methyl ester 化学的及び物理的性質
名前と識別子
-
- Benzoic acid, 4-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-,methyl ester
- methyl 4-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
-
Benzoic acid, 4-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-,methyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1248414-5g |
Methyl 4-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) benzoate |
863868-26-2 | 98% | 5g |
¥19425.00 | 2024-04-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1248414-1g |
Methyl 4-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) benzoate |
863868-26-2 | 98% | 1g |
¥6046.00 | 2024-04-28 |
Benzoic acid, 4-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-,methyl ester 関連文献
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
Benzoic acid, 4-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-,methyl esterに関する追加情報
Benzoic acid, 4-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-,methyl ester and CAS No. 863868-26-2: A Comprehensive Overview
Benzoic acid, 4-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-,methyl ester, identified by the CAS number 863868-26-2, is a compound of significant interest in the field of pharmaceutical chemistry and synthetic organic chemistry. This compound belongs to a class of molecules that exhibit a unique combination of structural features and chemical properties, making it a valuable intermediate in the synthesis of various biologically active agents. The presence of both cyano and boronic ester functional groups in its molecular structure imparts distinct reactivity patterns that are highly useful in cross-coupling reactions and other synthetic transformations.
The< strong>Benzoic acid moiety is a well-known aromatic carboxylic acid derivative that serves as a fundamental building block in medicinal chemistry. Its aromatic ring system provides stability and lipophilicity, while the carboxyl group can participate in various hydrogen bonding interactions, enhancing binding affinity to biological targets. The< strong>cyano group (-CN) introduces a polar electron-withdrawing substituent, which can influence the electronic properties of the molecule and its interaction with biological receptors. This functional group is particularly valuable in medicinal chemistry due to its ability to modulate pharmacokinetic properties such as solubility and metabolic stability.
The< strong>boronic ester component in this compound is derived from pinacol boronate, which is a widely used reagent in Suzuki-Miyaura cross-coupling reactions. These reactions are among the most powerful tools in organic synthesis for constructing carbon-carbon bonds and have been extensively employed in the preparation of complex organic molecules, including pharmaceuticals. The pinacol boronate group provides a stable handle for palladium-catalyzed coupling with aryl or vinyl halides or triflates, enabling the construction of diverse aromatic and heteroaromatic systems.
The< strong>methyl ester functionality at the para position relative to the cyano group influences the overall solubility and metabolic profile of the compound. Ester groups are often introduced into drug candidates to improve oral bioavailability by enhancing lipophilicity while maintaining good water solubility. Additionally, esters can be hydrolyzed in vivo to carboxylic acids, which can be further metabolized or conjugated for excretion.
In recent years, there has been growing interest in the development of novel compounds based on< strong>Benzoic acid derivatives for their potential therapeutic applications. For instance, studies have shown that substituted benzoic acids can exhibit anti-inflammatory, analgesic, and antimicrobial properties. The incorporation of additional functional groups such as cyano and boronic esters enhances their pharmacological activity by fine-tuning their interaction with biological targets.
The< strong>cyano group has been particularly studied for its role in modulating receptor binding affinity. In some cases, it can act as an anchor point for hydrogen bonding interactions with specific residues in protein active sites. This has led to the development of cyano-substituted benzoic acids as inhibitors of enzymes involved in inflammatory pathways. Such compounds have shown promise in preclinical studies as potential treatments for conditions like rheumatoid arthritis and inflammatory bowel disease.
The< strong>boronic ester moiety has also been explored for its utility in drug delivery systems. Boronate esters are known to be stable under physiological conditions but can be selectively cleaved by enzymes such as β-galactosidase or phosphatases. This property has been exploited to develop prodrugs that release active pharmaceutical ingredients (APIs) in response to specific enzymatic activity within target tissues or cells. Such targeted drug delivery strategies could improve therapeutic efficacy while minimizing side effects.
The synthesis of< strong>Benzoic acid, 4-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-methyl ester involves multi-step organic transformations that highlight the versatility of modern synthetic methodologies. The key steps typically include the preparation of a halogenated intermediate followed by Suzuki-Miyaura cross-coupling with a boronic ester precursor. This approach allows for high regioselectivity and yield under optimized reaction conditions.
The use of palladium catalysts in cross-coupling reactions has revolutionized organic synthesis by enabling the formation of carbon-carbon bonds under mild conditions. The reaction between halogenated benzoic acid derivatives and boronic esters proceeds efficiently with catalytic amounts of palladium(0) complexes such as Pd(PPh₃)₄ or Pd(dppf)Cl₂. Ligands such as phosphines play a crucial role in facilitating this transformation by stabilizing reactive intermediates and suppressing side reactions.
In conclusion,< strong>Benzoic acid, 4-cyano-3-(4,4,5tetramethyl1 3 2dioxaborolan2 yl)methyl ester, represented by CAS number 863868262, is a versatile intermediate with significant potential in pharmaceutical research and development. Its unique structural features make it an excellent candidate for further derivatization into biologically active compounds with therapeutic applications ranging from anti-inflammatory to antimicrobial agents. The continued exploration of its synthetic utility and pharmacological properties will undoubtedly contribute to advancements in drug discovery efforts worldwide.
863868-26-2 (Benzoic acid, 4-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-,methyl ester) 関連製品
- 904325-80-0([1,1'-Biphenyl]-4-methanol, 4'-(trifluoromethoxy)-)
- 1517811-82-3(2,2-dimethyl-1-(1-methyl-1H-1,3-benzodiazol-5-yl)cyclopropylmethanamine)
- 2694744-77-7(2-Butanamine, 3-fluoro-, hydrochloride (1:1))
- 2680775-05-5(4-Bromo-3,5-dichloro-2-(2,2,2-trifluoroacetamido)benzoic acid)
- 1805180-29-3(2-(Aminomethyl)-3-chloro-5-(difluoromethyl)pyridine-4-acetic acid)
- 49803-18-1(2-(4-Bromophenoxy)-2-methylpropanoyl chloride)
- 1291177-21-3(Methyl 4-Chloro-5-Cyclopropyl-1h-Pyrazole-3-Carboxylate)
- 2228471-60-9(tert-butyl 3-(3-chloro-5,6-dimethylpyridazin-4-yl)piperazine-1-carboxylate)
- 1806478-89-6(2-Fluoro-5-methyl-3-nitrobenzaldehyde)
- 2171657-12-6(1-2-(methylamino)acetylazetidine-2-carboxamide)



